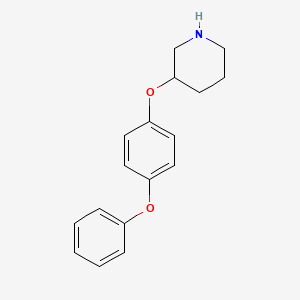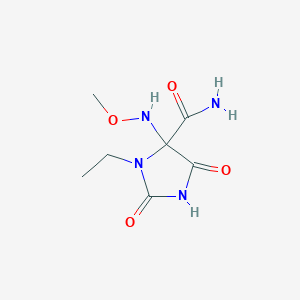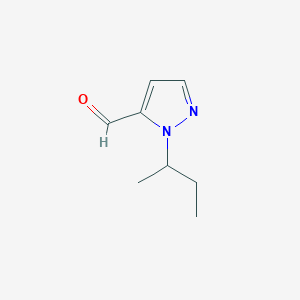
1-(Methylpropyl)pyrazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
Pyrazole nucleus, which is a part of “1-(Methylpropyl)pyrazole-5-carbaldehyde”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The molecular structure of “1-(Methylpropyl)pyrazole-5-carbaldehyde” consists of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.Scientific Research Applications
Synthesis of Coumarin Derivatives
“1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde” can be utilized in the synthesis of coumarin derivatives, which are important for their bio-applications. These derivatives are produced from substituted alkyne substrates and other starting materials .
Gas Chromatography
This compound may also find applications in gas chromatography (GC), a technique widely used for the characterization, separation, and quantification of complex systems. New methods involving pyrazole carbaldehydes could enhance sample preparation or column efficiency .
3. Formation of Biologically Potent Heterocyclic Structures Research has shown that pyrazole C-3/C-5 carbaldehydes can lead to the formation of various biologically potent heterocyclic structures. These include silicon derivatives, Schiff base derivatives, metal complexes, and imidazo[1,2-a]azines .
Corrosion Inhibition
Pyrazole carbaldehydes have been studied for their role in corrosion inhibition on metal surfaces. The IR spectra of these compounds suggest they may form protective films on metals to prevent corrosion .
Pharmaceutical Research
The structural motif of pyrazole carbaldehydes is often found in pharmaceutical research for the development of new therapeutic agents due to their biological activity .
Future Directions
The future directions of “1-(Methylpropyl)pyrazole-5-carbaldehyde” and similar compounds lie in their potential applications in various fields of science. Pyrazoles have been gaining popularity due to their diverse functionality and stereochemical complexity . They are often used as scaffolds in the synthesis of bioactive chemicals, opening up opportunities for new drug discoveries .
Mechanism of Action
Target of Action
It is known that compounds with a nitrile group, such as this one, can have enhanced binding affinity to their targets, leading to improved pharmacokinetic profiles and reduced drug resistance .
Mode of Action
It is known that compounds with a nitrile group can interact with their targets in a way that enhances binding affinity, improves the pharmacokinetic profile of parent drugs, and reduces drug resistance .
Biochemical Pathways
It is known that the incorporation of a nitrile group into lead compounds can bring additional benefits, including enhanced binding affinity to the target .
Pharmacokinetics
It is known that compounds with a nitrile group can have improved pharmacokinetic profiles .
Result of Action
It is known that compounds with a nitrile group can bring additional benefits, including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
properties
IUPAC Name |
2-butan-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-7(2)10-8(6-11)4-5-9-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJASWPVFUDBYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

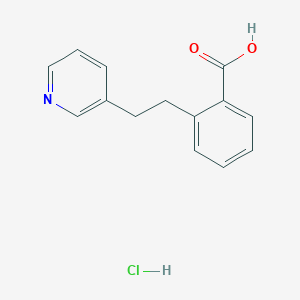
![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)

![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)
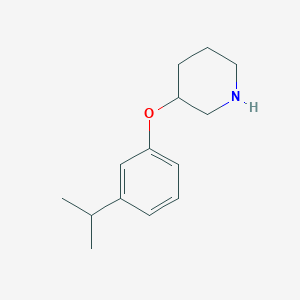
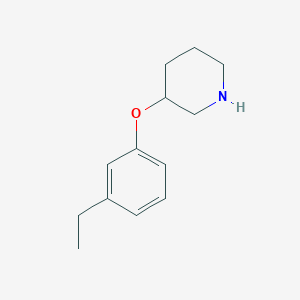

![3-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B1391323.png)

